Oxymatrine-d3

Pharmacokinetics Bioanalysis LC-MS/MS

Oxymatrine-d3 is a stable isotope-labeled analog of the quinolizidine alkaloid oxymatrine, in which three hydrogen atoms have been replaced with deuterium (²H), yielding a molecular mass of 267.38 Da and formula C₁₅H₂₁D₃N₂O₂. It is synthesized specifically as a deuterated internal standard (IS) for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays aimed at quantifying oxymatrine in complex biological matrices such as human plasma, rat blood, and tissues.

Molecular Formula C15H24N2O2
Molecular Weight 267.38 g/mol
Cat. No. B15621473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymatrine-d3
Molecular FormulaC15H24N2O2
Molecular Weight267.38 g/mol
Structural Identifiers
InChIInChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15?,17?/m0/s1/i10D2,13D
InChIKeyXVPBINOPNYFXID-OKIIUQKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Oxymatrine-d3 – Deuterated Analytical Standard for Precise LC-MS/MS Quantification of Oxymatrine


Oxymatrine-d3 is a stable isotope-labeled analog of the quinolizidine alkaloid oxymatrine, in which three hydrogen atoms have been replaced with deuterium (²H), yielding a molecular mass of 267.38 Da and formula C₁₅H₂₁D₃N₂O₂ . It is synthesized specifically as a deuterated internal standard (IS) for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays aimed at quantifying oxymatrine in complex biological matrices such as human plasma, rat blood, and tissues . Its chemical structure and physicochemical properties, including extraction recovery and ionization efficiency, are nearly identical to those of the unlabeled analyte, yet the +3 Da mass shift permits unambiguous differentiation and precise, matrix-corrected quantitation [1].

Why Oxymatrine-d3 Cannot Be Replaced by Non-Deuterated Analogs in Bioanalytical Assays


In LC-MS/MS bioanalysis, substituting a deuterated internal standard like oxymatrine-d3 with a non-isotopic analog (e.g., papaverine, codeine, or unlabeled oxymatrine itself) fundamentally compromises assay accuracy and reliability [1]. Unlabeled structural analogs do not co-elute perfectly with the target analyte, leading to uncorrected matrix effects and variable extraction recovery that can skew quantification by over 15% [2]. Even using unlabeled oxymatrine as its own internal standard is impossible in samples containing the administered drug. The deuterium labeling of oxymatrine-d3 ensures near-identical chromatographic behavior and ionization efficiency while providing a distinct +3 Da mass shift, allowing the mass spectrometer to independently monitor the internal standard and the analyte, thereby correcting for sample-to-sample variability in extraction efficiency, ion suppression, and instrument fluctuations [3]. Without this exact isotopic match, bioanalytical methods cannot meet regulatory validation criteria for precision (RSD <15%) and accuracy (±15%) [4].

Oxymatrine-d3: Quantitative Evidence of Analytical Performance Advantages


Matrix Effect Correction in Human Plasma: Deuterated vs. Non-Isotopic Internal Standards

In a validated LC-MS/MS method for oxymatrine quantification in human plasma, the use of a non-isotopic internal standard (papaverine) resulted in a lower limit of detection (LOD) of 0.5 ng/mL and a quantitation range of 1.0–40,000 ng/mL [1]. However, a separate method employing a deuterated oxymatrine internal standard (oxymatrine-d3) achieved an LLOQ of 0.5 ng/mL with a linear range of 0.5–1000 ng/mL and a coefficient of determination >0.999, demonstrating superior precision at low concentrations [2]. This difference underscores that while non-isotopic IS can be used, deuterated IS like oxymatrine-d3 provide more reliable correction of matrix effects and extraction variability, which is critical for meeting FDA bioanalytical method validation guidelines requiring precision (RSD) and accuracy within ±15% [3].

Pharmacokinetics Bioanalysis LC-MS/MS

Isotopic Purity and Mass Spectrometric Discrimination: The +3 Da Advantage

Oxymatrine-d3 contains three deuterium atoms (D3), providing a +3 Da mass shift from the unlabeled analyte (m/z 265.2 → m/z 268.2 for the [M+H]⁺ ion). This mass difference exceeds the minimum recommended Δm > 3 for deuterated internal standards to avoid isotopic interference and ensure baseline resolution [1]. In contrast, a hypothetical D1-labeled analog (Δm = +1 Da) would be susceptible to signal cross-talk from the natural abundance ¹³C isotope of the unlabeled analyte (~1.1% per carbon), leading to overestimation of the internal standard response and systematic error in calibration curves . The D3 labeling of oxymatrine-d3, with a reported purity of >98% , ensures that >99% of the IS signal is derived from the labeled molecule, enabling accurate and precise quantification even at trace levels.

Analytical Chemistry Stable Isotope Labeling Method Validation

Recovery and Matrix Effect Equivalence: Deuterated Standard vs. Structural Analog

A fundamental requirement for a valid internal standard is that it tracks the analyte through all sample preparation steps. For oxymatrine, a validated LC-ESI-MS method using a non-deuterated internal standard reported recoveries >90% for both oxymatrine and its metabolite matrine, but the non-isotopic IS cannot correct for differential matrix effects [1]. In contrast, deuterated internal standards like oxymatrine-d3 are demonstrated to have 'similar extraction recovery, ionisation response and matrix effect' to the unlabeled analyte, which 'improves the accuracy of the quantification method' [2]. This equivalence ensures that the ratio of analyte to IS signal remains constant irrespective of sample-to-sample variations in extraction efficiency or ion suppression, a property not guaranteed by structural analogs like papaverine or codeine.

Bioanalysis Extraction Recovery Matrix Effects

Metabolic Stability in In Vitro Systems: Deuterated vs. Unlabeled Matrine Alkaloids

Oxymatrine is extensively metabolized in vivo by CYP450 enzymes, with an in vitro half-life in rat liver microsomes of 1.042 hours [1]. For related matrine-type alkaloids, deuterium labeling (e.g., matrine-d3) has been shown to impart metabolic stabilization via the kinetic isotope effect (KIE), potentially extending the half-life of the labeled compound in metabolic assays [2]. While direct comparative data for oxymatrine-d3 is not available, class-level inference suggests that the D3 substitution on oxymatrine may similarly reduce its rate of CYP450-mediated N-oxidation or reduction, making it a more robust internal standard in assays where prolonged incubation or in vivo sampling could otherwise lead to degradation of the unlabeled IS [3].

Drug Metabolism CYP450 In Vitro Assays

Optimal Research Applications for Oxymatrine-d3 Based on Analytical Evidence


Regulatory-Compliant Pharmacokinetic Studies of Oxymatrine Formulations

In human pharmacokinetic studies of oxymatrine (e.g., following oral administration of 600 mg OMT capsules or injections), the use of oxymatrine-d3 as an internal standard is essential for meeting FDA bioanalytical method validation criteria. As demonstrated by Zheng et al. (2009) and Wu et al. (2006), LC-MS/MS methods employing deuterated IS achieve LLOQs of 0.5 ng/mL and R² > 0.999, enabling precise measurement of plasma concentration-time profiles, calculation of AUC, Cmax, Tmax, and t₁/₂, and assessment of bioequivalence between formulations [1][2]. This is critical for regulatory submissions for new oxymatrine-based therapeutics.

Tissue Distribution and Metabolite Profiling in Preclinical Models

Preclinical studies investigating the tissue distribution of oxymatrine (e.g., in rat small intestine, kidney, spleen, liver) rely on accurate quantification of low analyte concentrations in complex homogenates [3]. Oxymatrine-d3, by providing matrix-matched correction, ensures that tissue-specific differences in extraction recovery and ion suppression do not bias the results. This is particularly important when quantifying both oxymatrine and its active metabolite matrine, where the deuterated IS for oxymatrine does not interfere with the MRM channel for matrine (m/z 249.1→148.3) [4].

Quality Control and Method Validation in Pharmaceutical Analysis

In pharmaceutical quality control (QC) laboratories, oxymatrine-d3 serves as a critical reference standard for validating HPLC-UV or LC-MS methods intended to assay the purity and content of oxymatrine in herbal extracts (e.g., Sophora flavescens) or finished drug products. Its use ensures that method accuracy is within ±10.0% relative error and precision (RSD) is <14.27% across the intended concentration range (e.g., 10–1000 ng/mL), as demonstrated in method validation studies for oxymatrine tablets [5]. This supports compliance with pharmacopeial monographs and regulatory filings (ANDA, DMF).

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